

# Interpreting the Certificate of Analysis for Levocetirizine-d4: A Technical Guide

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## Compound of Interest

Compound Name: Levocetirizine-d4

Cat. No.: B1649237

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**Levocetirizine-d4**, the deuterium-labeled internal standard for the antihistamine Levocetirizine, is a critical component in pharmacokinetic and bioequivalence studies. Its Certificate of Analysis (CoA) is a vital document that guarantees its identity, purity, and quality. This guide provides an in-depth interpretation of a typical **Levocetirizine-d4** CoA, detailing the analytical tests performed, their methodologies, and how to interpret the results.

## Overview of Levocetirizine-d4

**Levocetirizine-d4** is the R-enantiomer of cetirizine with four deuterium atoms incorporated into the ethoxy moiety. This stable isotope-labeled compound is essential for quantitative analysis by mass spectrometry-based methods, such as LC-MS/MS, where it serves as an internal standard to correct for matrix effects and variations in sample processing.

## Quantitative Data Summary

The following tables summarize the typical quantitative data found on a **Levocetirizine-d4** CoA.

Table 1: Identification and General Properties

Parameter	Specification	Typical Result
Product Name	Levocetirizine-d4	Levocetirizine-d4
CAS Number	1133210-23-7[1]	1133210-23-7
Molecular Formula	C <sub>21</sub> H <sub>21</sub> D <sub>4</sub> ClN <sub>2</sub> O <sub>3</sub> [1]	C <sub>21</sub> H <sub>21</sub> D <sub>4</sub> ClN <sub>2</sub> O <sub>3</sub>
Molecular Weight	392.91 g/mol [1]	392.91 g/mol
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Methanol, DMSO	Conforms

Table 2: Purity and Assay Data

Test	Method	Specification	Typical Result
Chemical Purity (Assay)	HPLC	≥ 98.0%	99.5%
Enantiomeric Purity	Chiral HPLC	≥ 99.0% (R-enantiomer)	99.8%
Isotopic Purity (Deuterium Incorporation)	Mass Spectrometry	≥ 99%	99.6%
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Loss on Drying	Gravimetric	≤ 0.5%	0.15%

Table 3: Spectroscopic and Physical Data

Test	Method	Specification	Result
<sup>1</sup> H NMR	NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrum	Mass Spectrometry	Conforms to structure	Conforms
Melting Point	Capillary Method	Report Value	120-125 °C

## Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Levocetirizine-d4** by separating it from any organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM Ammonium Acetate, pH adjusted to 5.0) and an organic solvent (e.g., Acetonitrile and Methanol in a ratio of 25:55 v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection Wavelength: 230 nm.[3][4]
- Injection Volume: 20 µL.[3]
- Procedure: A solution of **Levocetirizine-d4** is prepared in the mobile phase and injected into the HPLC system. The area of the **Levocetirizine-d4** peak is compared to the total area of all peaks to calculate the purity.

### Chiral HPLC for Enantiomeric Purity

This method is crucial to ensure that the **Levocetirizine-d4** is predominantly the active R-enantiomer and to quantify the amount of the less active S-enantiomer (dextrocetirizine-d4).

- Instrumentation: HPLC system with a UV detector.
- Column: A chiral stationary phase column designed for enantiomeric separations.
- Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol (e.g., ethanol or isopropanol) with a chiral selector additive.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 230 nm.
- Procedure: A solution of the sample is injected, and the chromatogram is analyzed to determine the relative peak areas of the R- and S-enantiomers. The enantiomeric purity is expressed as the percentage of the R-enantiomer.

## Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of **Levocetirizine-d4** and to determine the extent of deuterium incorporation.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode is common.
- Analysis Mode: Full scan mode to determine the molecular ion peak and Selected Reaction Monitoring (SRM) for quantitative analysis.[5] For Levocetirizine, the precursor ion is m/z 389, and a common product ion is m/z 201.[5][6]
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to confirm the presence and abundance of the d4 species.

## <sup>1</sup>H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of **Levocetirizine-d4**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterated Methanol ( $\text{CD}_3\text{OD}$ ).
- Procedure: The sample is dissolved in the deuterated solvent, and the  $^1\text{H}$  NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure to confirm the identity. The absence of signals in the region corresponding to the deuterated positions confirms successful labeling.

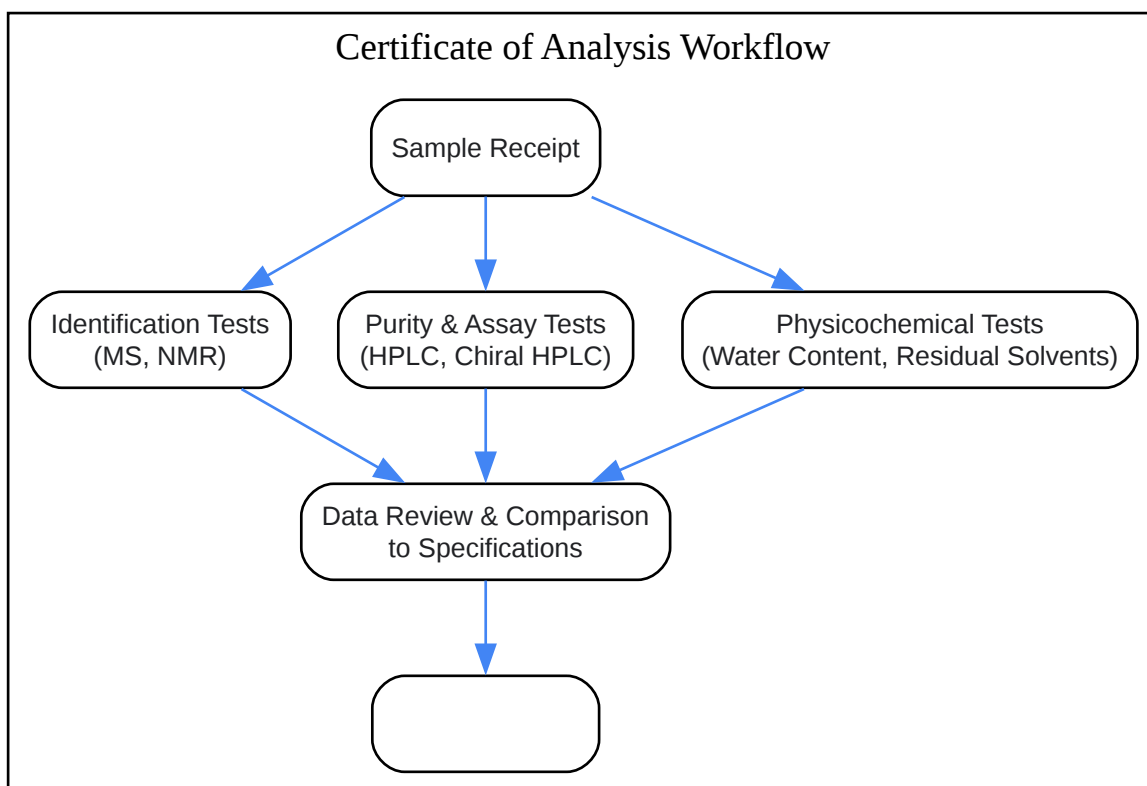
## Visualization of Key Processes and Relationships

The following diagrams illustrate the chemical structure, the analytical workflow for a CoA, and the hierarchy of purity assessments.

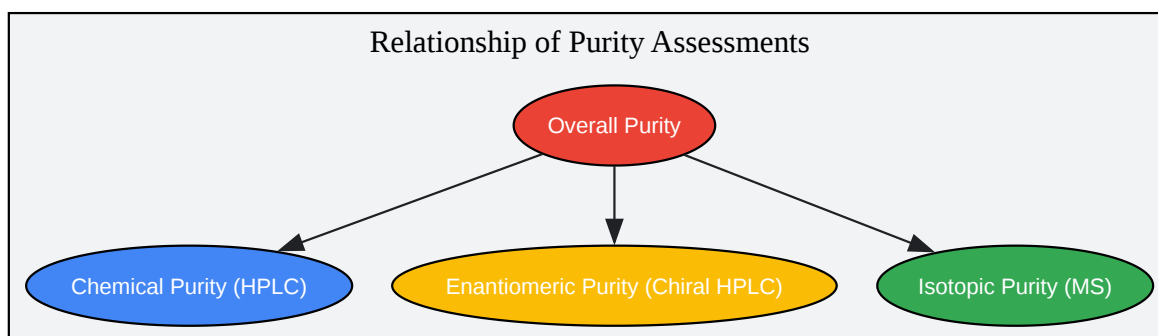
Levocetirizine-d4

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## Certificate of Analysis Workflow



## Relationship of Purity Assessments

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